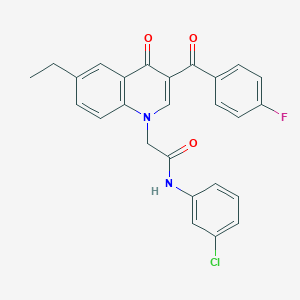
N-(3-chlorophenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN2O3 and its molecular weight is 462.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Potentials
N-(3-chlorophenyl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide and its derivatives have been synthesized and evaluated for various biological activities. These compounds have shown significant promise in antimicrobial and anticancer activities. For instance, a study by Mehta et al. (2019) synthesized a series of acetamide derivatives and evaluated them for their in vitro antimicrobial and anticancer activities. The antimicrobial results indicated that some compounds displayed significant activity comparable to standard drugs such as ciprofloxacin and fluconazole. Furthermore, one compound demonstrated good anticancer activity among the synthesized compounds, although it was less active than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies suggested these compounds could be used as leads for rational drug designing for anticancer molecules (Mehta et al., 2019).
Structural Aspects and Properties
The structural aspects and properties of salt and inclusion compounds of related acetamide derivatives have also been explored. Karmakar et al. (2007) studied the structural aspects of two amide-containing isoquinoline derivatives and their reactions with mineral acids. These studies highlighted the formation of gels and crystalline solids under different conditions and revealed insights into the fluorescence properties of these compounds, which could have implications for their use in various scientific applications (Karmakar et al., 2007).
Spectroscopic and Quantum Mechanical Studies
Another line of research has focused on spectroscopic and quantum mechanical studies to understand the properties of benzothiazolinone acetamide analogs. Mary et al. (2020) synthesized molecules and performed vibrational spectra, electronic properties studies, and photochemical and thermochemical modeling. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential for use in photovoltaic cells. Moreover, their non-linear optical (NLO) activity suggested varied applications in the field of materials science (Mary et al., 2020).
Therapeutic Effects and Antiviral Properties
Additionally, the therapeutic effects of novel anilidoquinoline derivatives in treating viral diseases such as Japanese encephalitis have been investigated. Ghosh et al. (2008) synthesized a novel derivative and evaluated its antiviral and antiapoptotic effects, demonstrating significant decreases in viral load and an increase in survival in treated mice. This highlights the potential therapeutic applications of these compounds in antiviral therapy (Ghosh et al., 2008).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O3/c1-2-16-6-11-23-21(12-16)26(33)22(25(32)17-7-9-19(28)10-8-17)14-30(23)15-24(31)29-20-5-3-4-18(27)13-20/h3-14H,2,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQOUKLJCLTTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
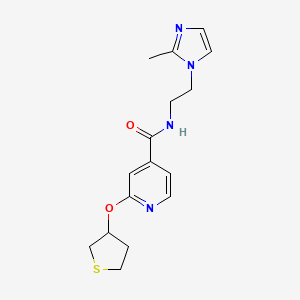
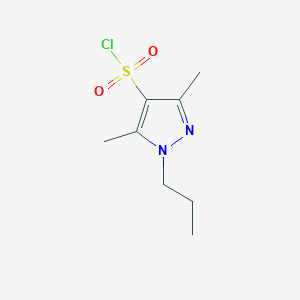
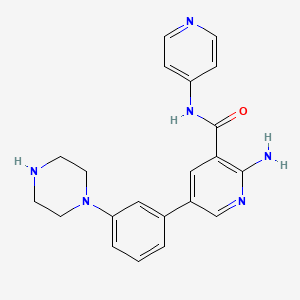
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)
![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2528655.png)
![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)
![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)
![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)
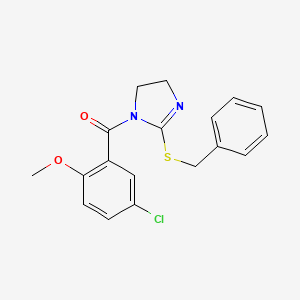
![N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2528663.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2528664.png)
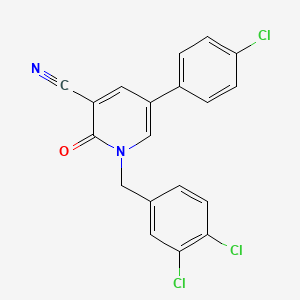
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)
